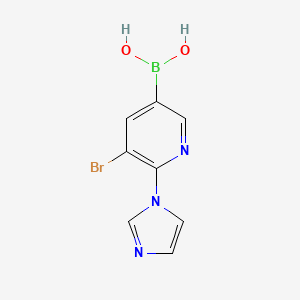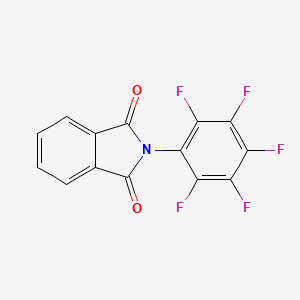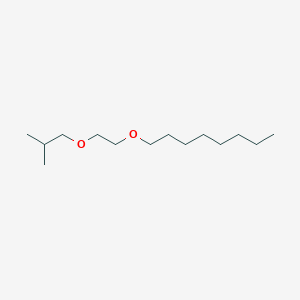
3,5-Dinitro-tyr-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitro-L-tyrosine monohydrate is a non-proteinogenic L-alpha-amino acid that is derived from L-tyrosine. It is characterized by the substitution of nitro groups at positions 3 and 5 on the aromatic ring of the tyrosine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-L-tyrosine monohydrate typically involves the nitration of L-tyrosine. The reaction is carried out under controlled conditions using nitrating agents such as nitric acid and sulfuric acid. The process involves the following steps:
Nitration: L-tyrosine is dissolved in a mixture of concentrated nitric acid and sulfuric acid.
Reaction Conditions: The reaction mixture is maintained at a low temperature to control the rate of nitration and prevent over-nitration.
Isolation: The product is isolated by precipitation and purified through recrystallization.
Industrial Production Methods
Industrial production of 3,5-dinitro-L-tyrosine monohydrate follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale nitration is carried out in batch reactors with precise control over temperature and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dinitro-L-tyrosine monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of L-tyrosine.
Substitution: Various substituted tyrosine derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3,5-Dinitro-L-tyrosine monohydrate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications and as a biomarker for oxidative stress.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,5-dinitro-L-tyrosine monohydrate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Protein Modification: It can modify proteins through nitration, affecting their function and stability.
Signal Transduction: The compound may influence cellular signaling pathways by altering the activity of key proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitro-L-tyrosine: Contains a single nitro group at position 3.
5-Nitro-L-tyrosine: Contains a single nitro group at position 5.
3,5-Dinitro-D-tyrosine: The D-enantiomer of 3,5-dinitro-L-tyrosine.
Eigenschaften
Molekularformel |
C9H11N3O8 |
|---|---|
Molekulargewicht |
289.20 g/mol |
IUPAC-Name |
2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H9N3O7.H2O/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);1H2 |
InChI-Schlüssel |
IZLZTNHJGCMKEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


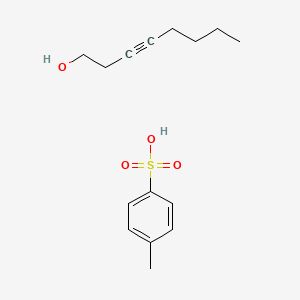
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)
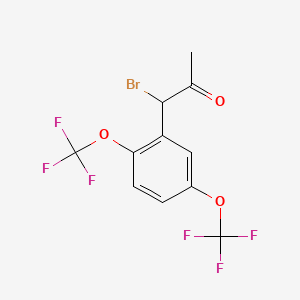

![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)

